Azeliragon HCl
Overview
Description
Azeliragon hydrochloride is a small-molecule inhibitor of the receptor for advanced glycation end products (RAGE). It has been developed by vTv Therapeutics for various therapeutic applications, including the treatment of Alzheimer’s disease and certain types of cancer . The compound is known for its potential to slow cognitive deterioration in early-stage Alzheimer’s disease patients and its anti-metastatic effects in triple-negative breast cancer .
Preparation Methods
The synthesis of azeliragon hydrochloride involves multiple steps, starting with the preparation of key intermediatesThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
Azeliragon hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Azeliragon hydrochloride can undergo substitution reactions, particularly involving the phenoxy and chlorophenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Azeliragon hydrochloride has been extensively studied for its potential therapeutic applications:
Alzheimer’s Disease: It has shown promise in slowing cognitive decline in patients with mild Alzheimer’s disease by inhibiting RAGE, which is implicated in the disease’s pathology
Cancer: The compound has demonstrated anti-metastatic effects in preclinical models of triple-negative breast cancer and pancreatic cancer
Diabetic Neuropathy: Azeliragon hydrochloride has been tested for its potential to alleviate symptoms of diabetic neuropathy.
Graft-vs-Host Disease: Animal models have shown that the compound may help in managing graft-vs-host disease.
Mechanism of Action
Azeliragon hydrochloride exerts its effects by inhibiting the receptor for advanced glycation end products (RAGE). RAGE is a cell surface receptor that binds to various ligands, including advanced glycation end products, S100 proteins, and amyloid-beta peptides. By blocking RAGE, azeliragon hydrochloride reduces inflammation, oxidative stress, and other pathological processes associated with Alzheimer’s disease and cancer .
Comparison with Similar Compounds
Biological Activity
Azeliragon HCl, also known as TTP488, is an oral small molecule antagonist of the Receptor for Advanced Glycation End-products (RAGE). This compound has garnered attention for its potential therapeutic effects in various pathological conditions, particularly Alzheimer's disease (AD) and certain cancer types. This article reviews the biological activity of Azeliragon, focusing on its mechanisms of action, clinical studies, and relevant case studies.
Azeliragon functions primarily by inhibiting RAGE, a receptor implicated in inflammation and amyloid beta (Aβ) deposition in the brain. RAGE activation is associated with the progression of neurodegenerative diseases and cancer metastasis. By blocking RAGE, Azeliragon aims to reduce neuroinflammation and Aβ accumulation, which are critical factors in the pathogenesis of Alzheimer's disease.
Key Mechanisms:
- Inhibition of Inflammatory Pathways : Azeliragon has been shown to reduce inflammatory cytokines and improve cerebral blood flow in preclinical models .
- Reduction of Aβ Plaque Deposition : Studies indicate that Azeliragon decreases Aβ plaque formation, which is a hallmark of Alzheimer's pathology .
- Impact on Cancer Metastasis : Recent studies suggest that Azeliragon may impair metastasis in triple-negative breast cancer (TNBC) models by disrupting RAGE signaling pathways associated with tumor progression .
Alzheimer’s Disease Trials
Azeliragon has undergone several clinical trials to evaluate its efficacy in treating mild Alzheimer's disease:
- Phase 2b Study : This study indicated that patients receiving Azeliragon showed a significant reduction in cognitive decline compared to placebo, particularly in patients with mild AD. The change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) was 3.1 points in favor of Azeliragon .
- STEADFAST Trial : Although this Phase 3 trial did not meet its co-primary endpoints, post-hoc analyses suggested potential benefits for patients with coexisting type 2 diabetes .
- Ongoing Trials : New Phase II trials are exploring Azeliragon's effects in patients with mild AD and type 2 diabetes, aiming to confirm its therapeutic potential based on earlier findings .
Cancer Studies
Recent investigations have also focused on the role of Azeliragon in cancer treatment:
- Triple-Negative Breast Cancer : A study demonstrated that Azeliragon significantly reduced metastasis in TNBC models, highlighting its potential as an adjunct therapy for aggressive cancer types .
Preclinical Evidence
Numerous preclinical studies have reinforced the biological activity of Azeliragon:
Case Studies
- Alzheimer’s Disease Patient Case : In a cohort study involving patients with mild AD, participants receiving Azeliragon showed improved cognitive scores over 18 months compared to those on placebo. Notably, patients with type 2 diabetes exhibited more pronounced benefits .
- Cancer Patient Case : In an experimental model of TNBC treated with Azeliragon, significant reductions in tumor size and metastatic spread were observed compared to control groups, suggesting a promising avenue for further research into RAGE inhibition as a cancer therapy .
Properties
IUPAC Name |
3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38ClN3O2.2ClH/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29;;/h10-21,24H,4-9,22-23H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAGJWKITXAOAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.